![molecular formula C21H17N3O2S2 B2599668 N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1105251-52-2](/img/structure/B2599668.png)
N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Imaging
One of the notable applications of similar compounds is in the development of radioligands for PET imaging of neuroinflammation markers such as the 18-kDa translocator protein (TSPO). For instance, compounds like 11C-ER176, an analog of 11C-(R)-PK11195, have been developed to have little sensitivity to genetic polymorphisms and high specific binding in brain tissues, which is essential for detecting abnormalities in patients with neuroinflammatory conditions (Ikawa et al., 2017).
Medicinal Chemistry
In medicinal chemistry, the regioselectivity of N-ethylation reactions of similar quinoline derivatives has been studied to understand their pharmacological activities better. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored using computational methods to evaluate possible reaction paths and their implications for biological activity (Batalha et al., 2019).
Antimicrobial Research
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study synthesized new quinazolines as potential antimicrobial agents, demonstrating significant activity against various bacterial and fungal strains, highlighting the potential of quinazoline derivatives in developing new antimicrobial drugs (Desai et al., 2007).
Photophysical Studies
Compounds related to N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have been studied for their photophysical properties. For instance, the study of norfloxacin and its derivatives helped understand the role of specific functional groups in the behavior of the quinoline ring under different conditions, providing insights into designing compounds with desired photophysical properties (Cuquerella et al., 2006).
properties
IUPAC Name |
2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-24-20(26)19-16(12-17(28-19)14-8-4-2-5-9-14)23-21(24)27-13-18(25)22-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBCTISQVQQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.